molecular formula C25H31NO3 B14953154 (4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone

(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone

Cat. No.: B14953154
M. Wt: 393.5 g/mol
InChI Key: ZXEBUXSKQCCQAS-UHFFFAOYSA-N
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Description

The compound (4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone is a complex organic molecule that features a piperidine ring, a methoxyphenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl chloride with benzylpiperidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of (4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone lies in its combination of a piperidine ring, a methoxyphenyl group, and a tetrahydropyran ring. This combination provides a versatile scaffold for further functionalization and potential biological activity .

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(4-methoxyphenyl)oxan-4-yl]methanone

InChI

InChI=1S/C25H31NO3/c1-28-23-9-7-22(8-10-23)25(13-17-29-18-14-25)24(27)26-15-11-21(12-16-26)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3

InChI Key

ZXEBUXSKQCCQAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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